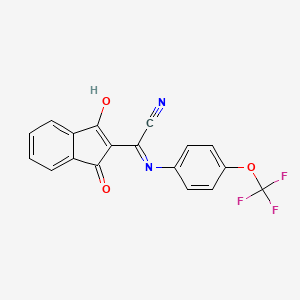
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a useful research compound. Its molecular formula is C18H9F3N2O3 and its molecular weight is 358.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview of the Compound
The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a synthetic organic molecule that likely exhibits diverse biological activities due to its complex structure. The presence of both dioxo and trifluoromethoxy groups suggests potential interactions with various biological targets, which could include enzymes, receptors, or DNA.
Anticancer Activity
Research into compounds with similar structural features has shown that indanone derivatives can exhibit anticancer properties. For example, compounds containing dioxo groups often demonstrate ability to inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
A study focusing on indanone derivatives reported that modifications at the phenyl ring significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the trifluoromethoxy substitution could enhance or modify this activity.
Antimicrobial Properties
Compounds featuring amino and nitrile functionalities have been studied for their antimicrobial effects. The presence of the amino group may enhance the compound's ability to penetrate bacterial cell walls, while nitriles are known for their ability to disrupt cellular processes. This dual functionality could make the compound effective against a range of pathogens.
Enzyme Inhibition
The structural components of This compound suggest potential as an enzyme inhibitor. For instance:
- Dioxo groups can participate in chelation with metal ions in enzyme active sites.
- Trifluoromethoxy groups may enhance binding affinity due to their electronegative nature.
This combination might allow the compound to act as a potent inhibitor of enzymes involved in metabolic pathways or signaling cascades.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar indanone derivatives, researchers synthesized several analogs and tested them against breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates and reduced proliferation. The most effective compounds were those that included electron-withdrawing groups such as trifluoromethoxy.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of derivatives containing amino and nitrile groups against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating that these compounds could serve as lead structures for developing new antibiotics.
Research Findings Summary Table
| Activity Type | Mechanism | Similar Compounds | Findings |
|---|---|---|---|
| Anticancer | Apoptosis induction | Indanone derivatives | Increased apoptosis in cancer cell lines |
| Antimicrobial | Cell wall penetration | Amino-nitrile compounds | Significant inhibition against various pathogens |
| Enzyme Inhibition | Metal ion chelation | Dioxo-containing compounds | Potent inhibition of metabolic enzymes |
Propriétés
IUPAC Name |
1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMCIGKRQSMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














